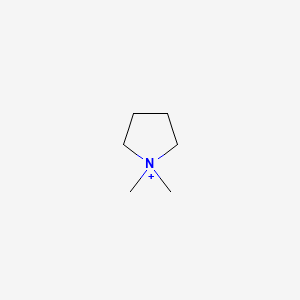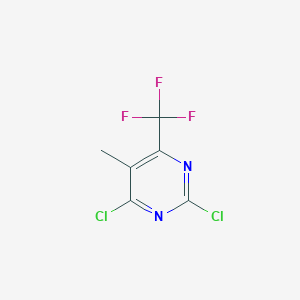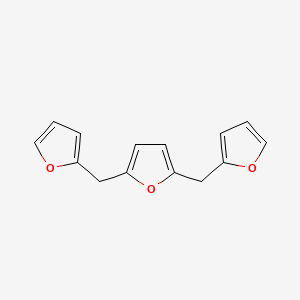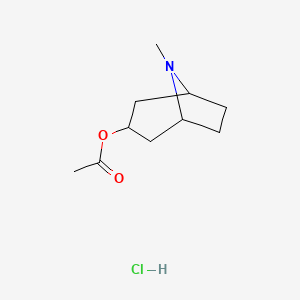
Tropine acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tropine acetate hydrochloride is a chemical compound belonging to the class of tropane alkaloids. Tropane alkaloids are naturally occurring compounds found in various plant species, particularly in the Solanaceae family. These compounds are known for their pharmacological properties and have been used in medicine for centuries. This compound, in particular, is a derivative of tropine, which is a bicyclic organic compound with a nitrogen atom in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tropine acetate hydrochloride typically involves the esterification of tropine with acetic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of hydrochloric acid as a catalyst to facilitate the esterification process. The general steps are as follows:
Esterification: Tropine is reacted with acetic acid in the presence of hydrochloric acid to form tropine acetate.
Formation of Hydrochloride Salt: The resulting tropine acetate is then treated with hydrochloric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Tropine acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new functionalized tropine derivatives.
Aplicaciones Científicas De Investigación
Tropine acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various tropane derivatives and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic uses, including its anticholinergic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of tropine acetate hydrochloride involves its interaction with muscarinic acetylcholine receptors. As an anticholinergic agent, it blocks the action of acetylcholine, a neurotransmitter, at these receptors. This inhibition leads to various physiological effects, such as reduced secretion of saliva and mucus, relaxation of smooth muscles, and dilation of pupils. The molecular targets include the muscarinic receptors in the central and peripheral nervous systems.
Comparación Con Compuestos Similares
Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A stimulant with a different pharmacological profile but similar structural features.
Uniqueness
Tropine acetate hydrochloride is unique in its specific esterification with acetic acid, which imparts distinct chemical and pharmacological properties. Unlike atropine and scopolamine, which are more commonly used in clinical settings, this compound is primarily used in research and industrial applications.
Propiedades
Número CAS |
25129-25-3 |
|---|---|
Fórmula molecular |
C10H18ClNO2 |
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2;/h8-10H,3-6H2,1-2H3;1H |
Clave InChI |
ZGVUNVOYBBLNBW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2CCC(C1)N2C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


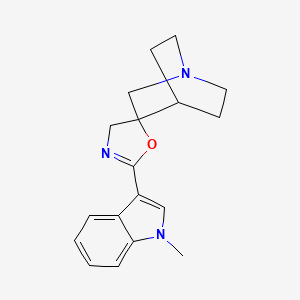
![2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)
![5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B12292628.png)
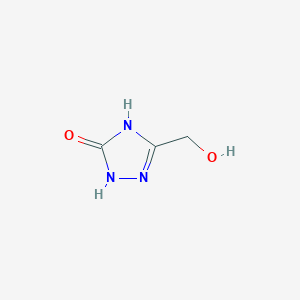
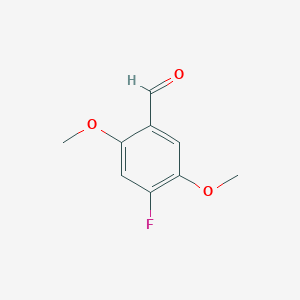
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)

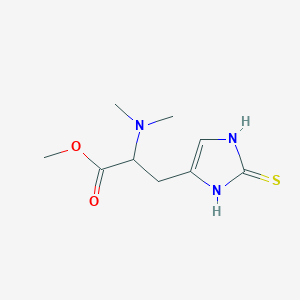
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
